Cas no 2680666-76-4 (prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate)

Prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate is a synthetic carbamate derivative featuring a reactive allyl group and a trifluoromethyl-substituted pyridine moiety. This compound is of interest in agrochemical and pharmaceutical research due to its potential as an intermediate in the synthesis of biologically active molecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the allyl carbamate functionality offers versatility for further chemical modifications. Its well-defined structure and high purity make it suitable for applications in structure-activity relationship studies and targeted synthesis. The compound is typically handled under controlled conditions due to its reactivity.
prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate structure
2680666-76-4 structure
商品名:prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate
CAS番号:2680666-76-4
MF:C11H11F3N2O2
メガワット:260.212453126907
CID:5652604
PubChem ID:165907231

prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate 化学的及び物理的性質

名前と識別子

    • 2680666-76-4
    • EN300-28280728
    • prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate
    • prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate
    • インチ: 1S/C11H11F3N2O2/c1-2-6-18-10(17)16-7-8-4-3-5-15-9(8)11(12,13)14/h2-5H,1,6-7H2,(H,16,17)
    • InChIKey: LHCABHPMQLRQGH-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=CC=CN=1)CNC(=O)OCC=C)(F)F

計算された属性

  • せいみつぶんしりょう: 260.07726208g/mol
  • どういたいしつりょう: 260.07726208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 295
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28280728-0.5g
prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate
2680666-76-4 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28280728-5g
prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate
2680666-76-4
5g
$1572.0 2023-09-09
Enamine
EN300-28280728-1.0g
prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate
2680666-76-4 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28280728-0.1g
prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate
2680666-76-4 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28280728-2.5g
prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate
2680666-76-4 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28280728-10g
prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate
2680666-76-4
10g
$2331.0 2023-09-09
Enamine
EN300-28280728-1g
prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate
2680666-76-4
1g
$541.0 2023-09-09
Enamine
EN300-28280728-0.25g
prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate
2680666-76-4 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28280728-0.05g
prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate
2680666-76-4 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28280728-5.0g
prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate
2680666-76-4 95.0%
5.0g
$1572.0 2025-03-19

prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate 関連文献

prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2680666-76-4 and Product Name: prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate

The compound identified by the CAS number 2680666-76-4 and the product name prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

The molecular structure of this compound encompasses a prop-2-enyl moiety linked to a carbamate group, which is further substituted with a trifluoromethylpyridin-3-ylmethyl group. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable candidate for further exploration in medicinal chemistry. The presence of the trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. The compound in question has been investigated for its potential role as an inhibitor in pathways associated with inflammation and cancer. Preliminary studies have suggested that it may interact with specific enzymes involved in these processes, potentially leading to the development of new treatments for these conditions.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. This similarity suggests that it may exhibit similar pharmacological effects while also offering unique advantages due to its distinct substitution patterns. Researchers have been particularly interested in its ability to modulate enzyme activity, which could lead to the development of more effective and selective drugs.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex molecular framework efficiently. These techniques include palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in a controlled manner.

From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding interactions between this compound and its potential targets. These studies have provided valuable insights into the compound's binding affinity and selectivity, which are crucial parameters for drug design. The results from these simulations have guided further optimization efforts aimed at enhancing its therapeutic potential.

Several recent publications have highlighted the importance of fluorinated compounds in medicinal chemistry. The trifluoromethyl group present in this molecule is one such fluorinated moiety that has been extensively studied for its ability to improve drug-like properties. This group not only enhances metabolic stability but also increases lipophilicity, making it more likely to cross biological membranes effectively.

In clinical research settings, this compound has been evaluated for its potential therapeutic effects using both in vitro and in vivo models. Initial findings have shown promising results, particularly in terms of reducing inflammation and inhibiting tumor growth. These results have prompted further investigation into its mechanism of action and potential clinical applications.

The chemical properties of this compound also make it a valuable tool for studying enzyme kinetics and substrate inhibition. By understanding how it interacts with specific enzymes, researchers can gain insights into the underlying mechanisms of various diseases and develop more targeted therapies. This compound's ability to serve as a probe molecule has opened up new avenues for biochemical research.

As the field of chemical biology continues to evolve, compounds like this one are expected to play an increasingly important role in drug discovery and development. Their unique structural features and functional properties make them ideal candidates for further exploration. Continued research efforts are needed to fully understand their potential applications and optimize their therapeutic efficacy.

In conclusion, the compound with CAS number 2680666-76-4 and product name prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate represents a significant advancement in pharmaceutical research. Its unique structural features, combined with promising preclinical results, make it a compelling candidate for further development as a therapeutic agent. As research progresses, this compound is expected to contribute significantly to our understanding of various biological pathways and provide new opportunities for treating human diseases.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.